Congocidine

Descripción general

Descripción

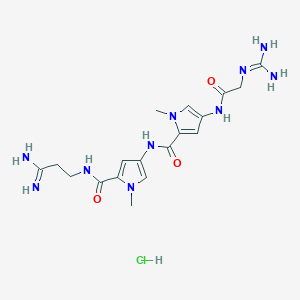

Congocidine, also known as Netropsin, belongs to the family of pyrrolamide metabolites . It is produced by Streptomyces ambofaciens . These metabolites are known for their antimicrobial and antitumoral activities .

Synthesis Analysis

The biosynthesis of Congocidine involves a nonribosomal peptide synthetase (NRPS) constituted of a free-standing module and several single-domain proteins . The iterative use of its unique adenylation domain, the utilization of guanidinoacetyl-CoA as a substrate by a condensation domain, and the control of 4-aminopyrrole-2-carboxylate polymerization constitute the most original features of this NRPS .

Molecular Structure Analysis

Congocidine is a pyrrole-amide antibiotic . The two-dimensional structures of Congocidine were retrieved from PubChem . It binds to the minor groove of DNA in a sequence-specific manner .

Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of Congocidine are complex and involve multiple steps . The process involves the activation of transcription of the congocidine biosynthetic and resistance genes during the stationary phase in S. ambofaciens .

Aplicaciones Científicas De Investigación

- Netropsin can remove positive supercoils from DNA and introduce negative supercoils in relaxed or negatively supercoiled DNA .

- Its mechanism likely involves disrupting bacterial DNA structure, affecting replication and transcription .

- It may interfere with viral DNA replication or transcription, similar to its action against bacterial DNA .

- Researchers explore its impact on transcription factors, chromatin remodeling, and epigenetic modifications .

DNA Binding Properties

Antibiotic Activity

Antiviral Potential

Structural Biology and Drug Design

Gene Regulation Studies

Potential Cancer Therapeutics

Mecanismo De Acción

Target of Action

Congocidine primarily targets B-DNA with AT-motifs . This compound binds into the minor groove of DNA, specifically in A/T-rich regions . This binding gives congocidine its numerous biological activities, such as antimicrobial and antitumoral activities .

Mode of Action

Congocidine interacts with its targets by binding into the minor groove of DNA . This interaction induces the transcription of the pathway-specific transcriptional regulator . The binding of congocidine to DNA inhibits the transcription process, thereby exerting its biological effects .

Biochemical Pathways

The biosynthesis of congocidine involves several biochemical pathways. The compound is produced by Streptomyces ambofaciens, a species known to produce various specialized metabolites . The biosynthetic gene clusters of congocidine in S. ambofaciens have been characterized, and it has been found that the compound’s biosynthesis is regulated by both global and pathway-specific mechanisms . The congocidine biosynthetic pathway starts from N-acetylglucosamine-1-phosphate .

Pharmacokinetics

In silico studies suggest that congocidine and its congeners could dock to at-rich regions significantly . This docking ability could potentially impact the bioavailability of the compound.

Result of Action

The result of congocidine’s action is the inhibition of transcription. By binding to the minor groove of DNA, congocidine prevents the transcription of certain genes . This inhibition can lead to various biological effects, such as antimicrobial and antitumoral activities .

Action Environment

The action, efficacy, and stability of congocidine can be influenced by various environmental factors. For instance, the production of congocidine by S. ambofaciens is temporally regulated, suggesting that the compound’s biosynthesis and action could be influenced by the growth phase of the bacteria . .

Safety and Hazards

Direcciones Futuras

The future of antibiotics like Congocidine could lie in secondary metabolites produced by Xenorhabdus spp . Additionally, linking complex metabolomic and genomic data sets has been achieved using a spectrum of manual and automated approaches . This could accelerate the discovery of new antibiotics and our understanding of gene transcription .

Propiedades

IUPAC Name |

N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N10O3.ClH/c1-27-9-11(6-12(27)16(30)23-4-3-14(19)20)26-17(31)13-5-10(8-28(13)2)25-15(29)7-24-18(21)22;/h5-6,8-9H,3-4,7H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOYOTWCAMRRGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18133-22-7 | |

| Record name | NSC275885 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-](/img/structure/B231762.png)

![Acenaphtho[1,2-g]pteridin-11-ol](/img/structure/B231788.png)

![2-(4-methoxyphenyl)-5-methyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one](/img/structure/B231790.png)

![1,3,6-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231796.png)